
3,4,5-Tris(dodecyloxy)benzaldehyde
Overview
Description
3,4,5-Tris(dodecyloxy)benzaldehyde: is an organic compound with the molecular formula C43H78O4 and a molecular weight of 659.09 g/mol . It is characterized by the presence of three dodecyloxy groups attached to a benzaldehyde core. This compound is typically a white to light yellow powder or crystal and is soluble in organic solvents such as chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through etherification reactions where dodecanol reacts with 3,4,5-trihydroxybenzaldehyde in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production methods for 3,4,5-Tris(dodecyloxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the same etherification reaction but is conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tris(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3,4,5-Tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-Tris(dodecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Techniques
The synthesis of 3,4,5-Tris(dodecyloxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The process is conducted under inert conditions using solvents like DMF (N,N-Dimethylformamide) to facilitate the reaction .
Materials Science
This compound is utilized in the development of advanced materials, particularly in the synthesis of polymeric architectures. Its structure allows it to act as a functional monomer in polymerization reactions, leading to the formation of polymers with tailored properties for specific applications.
- Case Study : In a study focusing on hierarchical polymer architectures, this compound was incorporated into polythiophene systems to enhance electrical conductivity and stability. The resulting materials exhibited improved hole mobility, making them suitable for electronic devices such as organic photovoltaics and field-effect transistors .
Organic Electronics
Due to its ability to form stable films and its favorable electronic properties, this compound is explored in organic electronics.
- Application : It is used as a building block for organic semiconductors. The incorporation of long alkoxy chains enhances solubility and film-forming ability, which is critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Liquid Crystals
The compound has potential applications in liquid crystal technology due to its mesogenic properties.
- Research Findings : Studies have indicated that derivatives of this compound can exhibit thermotropic behavior, making them candidates for liquid crystal displays (LCDs). The introduction of alkoxy groups influences the thermal stability and phase behavior of the liquid crystals .
Data Tables
Reactants | Conditions |
---|---|
3,4,5-Trihydroxybenzaldehyde + Dodecyl Bromide | K₂CO₃ as base, DMF solvent |
Temperature | 90-100 °C |
Reaction Time | Varies (typically several hours) |
Mechanism of Action
The mechanism of action of 3,4,5-Tris(dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The dodecyloxy groups can influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
- 3,4,5-Tris(methoxy)benzaldehyde
- 3,4,5-Tris(ethoxy)benzaldehyde
- 3,4,5-Tris(octyloxy)benzaldehyde
Comparison: 3,4,5-Tris(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher hydrophobicity and different solubility profiles, which can influence its reactivity and applications .
Biological Activity
3,4,5-Tris(dodecyloxy)benzaldehyde is a synthetic organic compound notable for its unique structure, featuring a benzaldehyde moiety substituted with three dodecyloxy groups. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions generally include heating under an inert atmosphere to facilitate the formation of the desired product with good yields .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential use as an antimicrobial agent in clinical settings .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro assays revealed that this compound effectively scavenged free radicals and inhibited lipid peroxidation. These findings indicate its potential role in preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines showed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound was tested for its antimicrobial properties. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth effectively. Comparative analysis with traditional antibiotics showed that it could serve as an alternative treatment option .
Case Study 2: Antioxidant Mechanism
A study investigating the antioxidant mechanism revealed that this compound protects cellular components from oxidative damage by enhancing endogenous antioxidant enzyme activity. This mechanism was confirmed through assays measuring superoxide dismutase and catalase levels in treated cells compared to controls .
Research Findings Summary Table
Properties
IUPAC Name |
3,4,5-tridodecoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDPYSIFPMBTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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